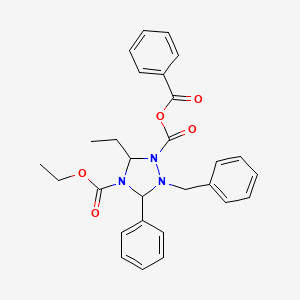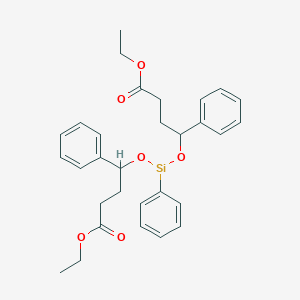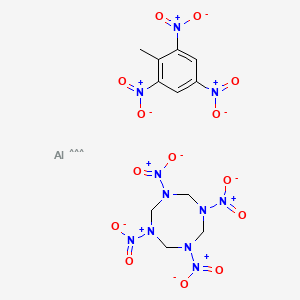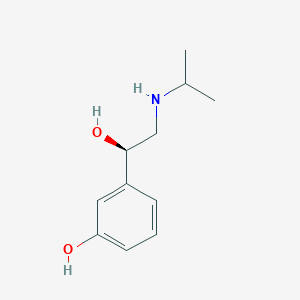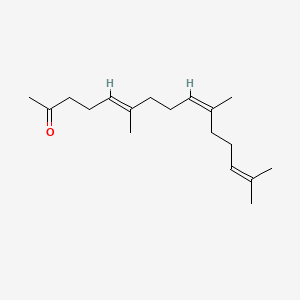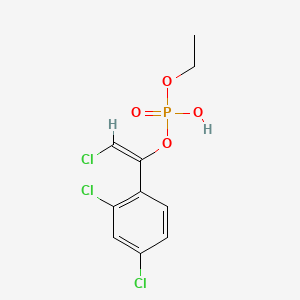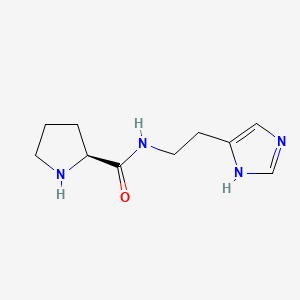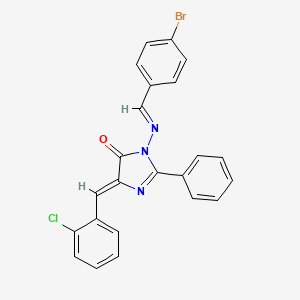
1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one is a complex organic compound that belongs to the class of imidazolinones. This compound is characterized by its unique structure, which includes bromine, chlorine, and phenyl groups attached to an imidazolinone core. The presence of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Imidazolinone Core: The imidazolinone core can be synthesized through the cyclization of appropriate precursors, such as α-amino acids or their derivatives, under acidic or basic conditions.
Introduction of Benzylidene Groups: The benzylidene groups are introduced through condensation reactions with benzaldehyde derivatives. For example, p-bromobenzaldehyde and o-chlorobenzaldehyde can be used to introduce the respective substituents.
Final Assembly: The final compound is obtained by coupling the intermediate products through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed include oxidized derivatives of the benzylidene groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the reduction of the imidazolinone ring or the benzylidene groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
Applications De Recherche Scientifique
1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new imidazolinone derivatives with potential biological activities.
Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of bromine and chlorine substituents may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one can be compared with other imidazolinone derivatives, such as:
1-((p-Methylbenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one: This compound has a methyl group instead of a bromine group, which may affect its chemical reactivity and biological activity.
1-((p-Bromobenzylidene)amino)-4-(o-methylbenzylidene)-2-phenyl-2-imidazolin-5-one: This compound has a methyl group instead of a chlorine group, leading to differences in its chemical and biological properties.
1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-thione: This compound has a thione group instead of an imidazolinone ring, which may result in distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific combination of substituents, which imparts unique chemical properties and potential biological activities.
Propriétés
Numéro CAS |
126293-37-6 |
|---|---|
Formule moléculaire |
C23H15BrClN3O |
Poids moléculaire |
464.7 g/mol |
Nom IUPAC |
(5Z)-3-[(E)-(4-bromophenyl)methylideneamino]-5-[(2-chlorophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15BrClN3O/c24-19-12-10-16(11-13-19)15-26-28-22(17-6-2-1-3-7-17)27-21(23(28)29)14-18-8-4-5-9-20(18)25/h1-15H/b21-14-,26-15+ |
Clé InChI |
BDHKCJYCOSHHKR-IKCALLGASA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)N2/N=C/C4=CC=C(C=C4)Br |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)N2N=CC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


